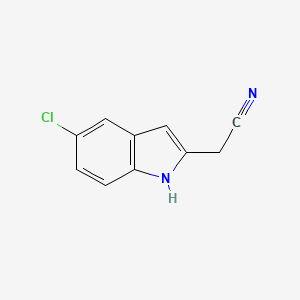
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester
概要
説明
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester is a research compound with the molecular formula C29H43NO6 and a molecular weight of 501.7 g/mol. This compound is primarily used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
-
First Method
Reactants: 1,18-octadecanedioic acid mono benzyl ester (120 g, 0.3 mol), N-hydroxysuccinimide (41 g, 0.36 mol), and N,N-dicyclohexylcarbodiimide (74 g, 0.36 mol).
Solvent: NMP (1200 ml).
Procedure: The reactants are dissolved in NMP and heated to 60°C for 2.5 hours. The reaction mixture is then cooled to 25°C, and the precipitate is removed by filtration and washed with water.
-
Second Method
Reactants: Mono-benzyl octadecandioate, DIEA (0.103 mL), and TSTU.
Solvent: DMF (3.5 mL) and THF (7 mL).
Procedure: Mono-benzyl octadecandioate is dissolved in DMF and THF and cooled with an ice bath. DIEA and TSTU are added, and the mixture is stirred for 1 hour at ice bath temperature and then overnight at room temperature.
化学反応の分析
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which benzyl 18-[(2,5-dioxo-1-pyrrolidinyl)oxy]-18-oxooctadecanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in metabolic pathways and cellular processes.
類似化合物との比較
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester can be compared with other similar compounds, such as:
- 1-{18-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-18-oxo-3,6,9,12,15-pentaoxaoctadec-1-yl}-1H-pyrrole-2,5-dione .
- 2-Benzyl-5-[(2S)-2-pyrrolidinyl]-1,3,4-oxadiazole .
These compounds share similar structural features but differ in their specific functional groups and chemical properties, making benzyl 18-[(2,5-dioxo-1-pyrrolidinyl)oxy]-18-oxooctadecanoate unique in its applications and reactivity.
特性
分子式 |
C29H43NO6 |
|---|---|
分子量 |
501.7 g/mol |
IUPAC名 |
1-O-benzyl 18-O-(2,5-dioxopyrrolidin-1-yl) octadecanedioate |
InChI |
InChI=1S/C29H43NO6/c31-26-22-23-27(32)30(26)36-29(34)21-17-12-10-8-6-4-2-1-3-5-7-9-11-16-20-28(33)35-24-25-18-14-13-15-19-25/h13-15,18-19H,1-12,16-17,20-24H2 |
InChIキー |
ZMSPORBEWWUAJR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














